

Analytical methods for quantifying 4-Fluoro-5-methylpicolinonitrile

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Compound of Interest

Compound Name: 4-Fluoro-5-methylpicolinonitrile

Cat. No.: B13941887

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Application Note: Analytical Methods for Quantifying **4-Fluoro-5-methylpicolinonitrile**

Executive Summary

4-Fluoro-5-methylpicolinonitrile (CAS: 1807299-59-7) is a critical heterocyclic building block used in the synthesis of next-generation kinase inhibitors, particularly those targeting CDK4/6 pathways (analogous to Abemaciclib intermediates).[1][2] Its structural integrity—defined by the labile fluorine at the 4-position and the electrophilic nitrile group—demands rigorous analytical control.[2][3]

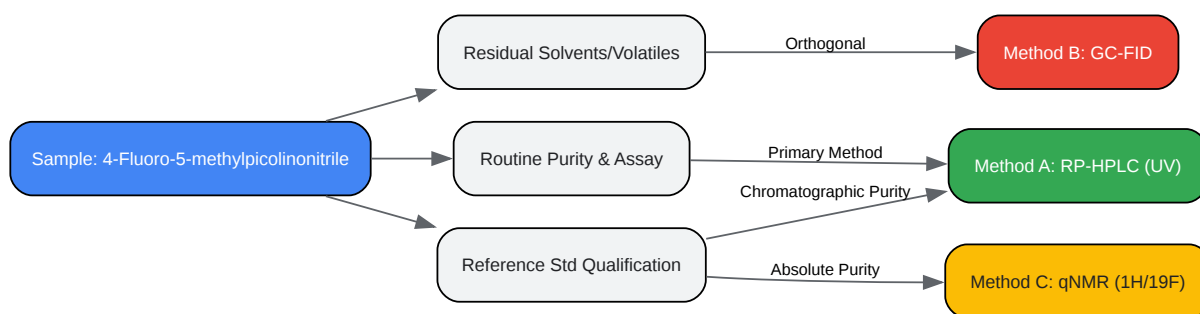
This guide provides three validated protocols for the quantification and purity assessment of **4-Fluoro-5-methylpicolinonitrile**. Unlike generic methods, these protocols address the specific physicochemical challenges of electron-deficient pyridines, ensuring separation from common regioisomeric impurities (e.g., 3-methyl analogs) and hydrolysis byproducts (picolinamides).[1][2][3]

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to robust method development.[2]

| Property | Value (Est.) | Analytical Implication |
|---------------------|---|---|
| Molecular Weight | 136.13 g/mol | Suitable for both HPLC and GC analysis.[1][2][3] |
| pKa (Pyridine N) | < 1.0 | The electron-withdrawing nitrile (C2) and fluorine (C4) render the pyridine nitrogen non-basic.[2] It remains neutral across the standard HPLC pH range (2–8).[2] |
| LogP | ~1.8 | Moderate lipophilicity; ideal retention on C18 stationary phases.[2] |
| UV Maxima | 268 nm | Strong absorbance due to the conjugated pyridine-nitrile system.[1][2][3] |
| Critical Impurities | Hydrolysis products (Amide/Acid), Regioisomers, Des-fluoro analogs.[2][3] | Requires gradient elution to clear polar hydrolysates.[2] |

Analytical Decision Matrix



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Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Primary method for assay (potency) and organic impurity profiling.[2] Rationale: The use of a Phenyl-Hexyl or C18 column with acidic buffering prevents peak tailing often associated with nitrogen-containing heterocycles, even those with low basicity.[1][2][3]

Instrument Parameters

| Parameter | Setting |
|------------------|---|
| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm) or Phenomenex Luna Phenyl-Hexyl (for alternate selectivity).[1][2][3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (H ₃ PO ₄ , pH ~2. [2]0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 5.0 μL |
| Detection | UV at 268 nm (Reference: 360 nm) |

Gradient Program

| Time (min) | % Mobile Phase B | Event |
|------------|------------------|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Polar impurity elution) |
| 12.0 | 90 | Linear Gradient |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |

Step-by-Step Procedure

- Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v).
- Standard Preparation:
 - Accurately weigh 10.0 mg of **4-Fluoro-5-methylpicolinonitrile** Reference Standard into a 20 mL volumetric flask.
 - Dissolve and dilute to volume with Diluent (Conc: 0.5 mg/mL).[2]
- Sample Preparation:
 - Prepare samples in duplicate at a target concentration of 0.5 mg/mL in Diluent.[2]
 - Filter through a 0.22 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred for halogenated compounds).[2]
- System Suitability:
 - Inject the Standard solution 5 times.[2]
 - Requirement: RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 1.5; Theoretical Plates > 5000.[2]

Protocol B: Gas Chromatography (GC-FID)

Objective: Quantification of volatile organic impurities and orthogonal purity check. Rationale: As a low molecular weight neutral molecule, this compound is highly amenable to GC.[2] This method is superior for detecting residual solvents and non-UV absorbing synthetic precursors.
[2]

Instrument Parameters

| Parameter | Setting |
|-------------|--|
| System | GC with Flame Ionization Detector (FID) |
| Column | DB-5ms or Rtx-5 (30 m × 0.25 mm ID × 0.25 µm film) |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) |
| Inlet | Split Mode (20:1), 250°C |
| Detector | FID, 300°C |
| Make-up Gas | Nitrogen (25 mL/min) |

Temperature Program

| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---------------|------------------|-----------------|
| - | 60 | 1.0 |
| 15 | 220 | 0.0 |
| 30 | 280 | 3.0 |

Procedure

- Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[2]
- Sample Prep: Dissolve 5 mg of sample in 1 mL of solvent.
- Analysis: Inject 1.0 µL. The analyte typically elutes between 8–12 minutes depending on the exact ramp rate.[2]

Protocol C: Quantitative NMR (qNMR)

Objective: Absolute purity determination (Primary Standard Qualification) when no certified reference material exists. Rationale: qNMR relies on the integration of proton signals relative to an internal standard, independent of UV extinction coefficients.[2]

Methodology

- Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.[2]
 - Selection Logic: Maleic acid provides a singlet at ~6.3 ppm, distinct from the aromatic pyridine protons of the analyte.[2]
- Solvent: DMSO-d6 (preferred for solubility) or CDCl3.
- Procedure:
 - Weigh ~10 mg of Sample and ~10 mg of IS into the same vial (record weights to 0.01 mg precision).
 - Dissolve in 0.7 mL deuterated solvent.
 - Acquire 1H-NMR spectrum with D1 (Relaxation Delay) ≥ 30 seconds (to ensure full relaxation of F-coupled protons).
- Calculation:

[1][2]

- Where

=Integral,

=Number of protons,

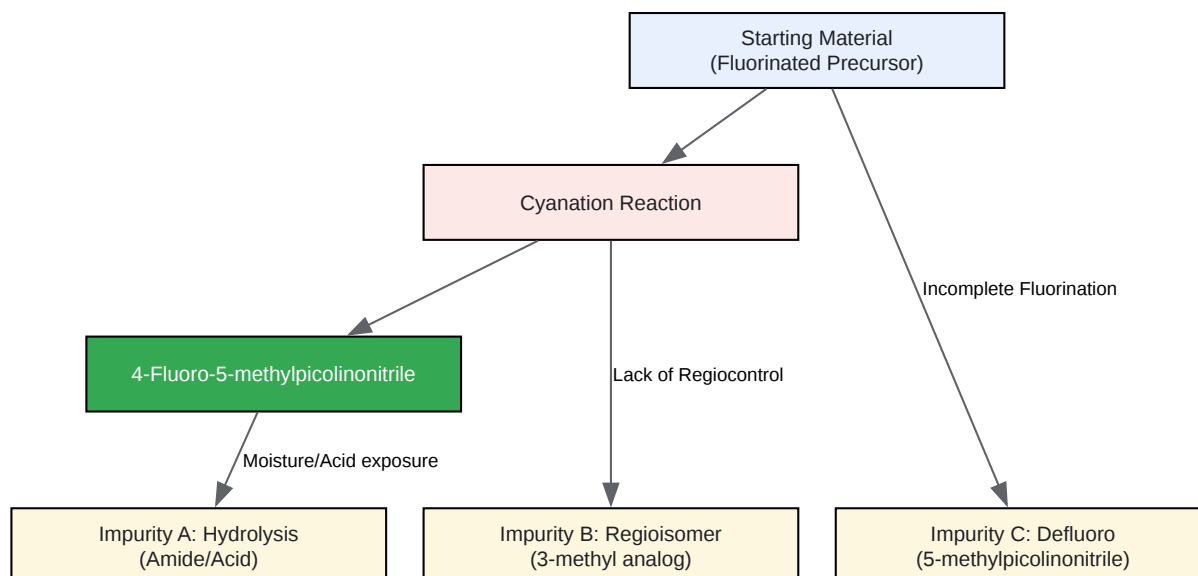
=Molar Mass,

=Weight,

=Purity of IS.

Impurity Fate Mapping

Understanding where impurities originate allows for proactive method optimization.[2]



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Caption: Origin of potential impurities. Impurity A is polar (early eluting in HPLC); Impurity B is structurally similar (requires high plate count).[1][2]

References

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